OBA-09, chemically known as 2-((2-Oxopropanoyl)oxy)benzoic acid, is a novel multifunctional compound synthesized as a simple ester of pyruvate and salicylic acid [, ]. This compound has garnered significant interest in scientific research, particularly in the field of neuroprotection, due to its potential therapeutic applications in mitigating brain injury following cerebral ischemia [, ].
OBA-09, scientifically known as 2-((2-Oxopropanoyl)oxy)benzoic acid, is a compound that has gained significant attention in various fields, particularly in neuroprotection and medicinal chemistry. This compound is a simple ester formed from salicylic acid and pyruvate, and it exhibits several biological activities that make it a subject of interest for researchers.
OBA-09 is classified as a neuroprotective agent and is primarily derived from the esterification of salicylic acid with pyruvate. It is recognized for its potential therapeutic applications, particularly in protecting against oxidative stress and inflammation-related damage in biological systems. The compound is included in various chemical libraries for drug discovery due to its promising pharmacological properties .
The synthesis of OBA-09 typically involves the esterification reaction between salicylic acid and pyruvate. This process can be achieved through standard esterification techniques, often employing a dehydrating agent to facilitate the formation of the ester bond between the carboxyl group of pyruvate and the hydroxyl group of salicylic acid .
The general reaction can be summarized as follows:
This reaction requires controlled conditions to ensure high yield and purity of the product. The reaction environment typically includes mild acidic or basic conditions, which can also be optimized using specific catalysts or enzymes to enhance efficiency.
OBA-09 possesses a molecular formula of CHO and a molecular weight of 198.19 g/mol. The structure consists of a benzoic acid moiety linked to a 2-oxopropanoyl group through an ester bond.
OBA-09 undergoes several important chemical reactions, including:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts or enzymes that can facilitate or inhibit specific pathways.
The mechanism by which OBA-09 exerts its neuroprotective effects involves several processes:
OBA-09 is typically characterized by its physical state as a solid at room temperature. It has a melting point that varies depending on purity but is generally around 150°C.
The compound is soluble in polar solvents such as water and ethanol but less soluble in non-polar solvents. Its stability can be affected by environmental conditions such as exposure to light or heat.
The stability profile indicates that OBA-09 retains its activity under physiological conditions but may degrade under extreme oxidative environments, highlighting its role as an antioxidative agent .
OBA-09 has numerous scientific applications:
OBA-09 (oxopropanoyloxy benzoic acid), with the CAS registry number 856095-68-6, is a synthetic ester conjugate integrating pyruvic acid and salicylic acid pharmacophores within a single molecular scaffold. Its systematic chemical name is 2-(2-oxopropanoyloxy)benzoic acid, with the consolidated molecular formula C10H8O5 and a molecular weight of 208.17-208.18 g/mol [1] [5] [9]. The structure features a labile ester bond connecting the carbonyl group of pyruvate to the phenolic oxygen of salicylate, enabling controlled hydrolysis into active components under physiological conditions [3] [7].
Table 1: Fundamental Physicochemical Properties of OBA-09
Property | Specification |
---|---|
Molecular Formula | C10H8O5 |
Molecular Weight | 208.17 g/mol |
CAS Registry Number | 856095-68-6 |
Purity (Commercial) | ≥98%-99% (HPLC) |
Appearance | White to off-white solid powder |
Solubility (DMSO) | ≥100 mg/mL (480.38 mM) |
SMILES Notation | O=C(C(C)=O)OC1=CC=CC=C1C(O)=O |
Hydrolytic Lability | Releases salicylic acid and pyruvate in vivo |
The compound demonstrates high solubility in dimethyl sulfoxide (DMSO) (>100 mg/mL) and moderate solubility in physiological buffers when formulated with co-solvents like PEG300, Tween-80, or cyclodextrins [1] [2]. Its hydrolytic instability is a key design feature, allowing sequential release of bioactive constituents, though it necessitates specific storage conditions (2-8°C or -20°C under inert gas) to maintain stability [5] [9].
The rational design of OBA-09 emerged from converging neuropharmacology research in the early 2010s seeking multimodal therapeutic agents for stroke pathophysiology. Researchers hypothesized that combining the anti-inflammatory properties of salicylates with the antioxidant/anti-excitotoxic effects of pyruvate could synergistically protect ischemic brain tissue [3] [7]. This approach addressed the limitations of monotherapeutic strategies against the multifactorial cascade of post-ischemic injury (excitotoxicity, oxidative stress, inflammation).
Initial proof-of-concept studies demonstrated synergistic neuroprotection using ethyl pyruvate and aspirin co-administration in rodent stroke models [7]. To optimize delivery and pharmacokinetics, Kim et al. (2011) developed OBA-09 as a single-molecule ester derivative designed for gradual enzymatic hydrolysis, sustaining localized release of both pyruvate and salicylate moieties [7] [9]. The compound was designated "oxopropanoyloxy benzoic acid" (OBA-09) based on IUPAC nomenclature, with its inaugural peer-reviewed characterization published in Molecular Pharmacology in 2011 [9]. This foundational study established its blood-brain barrier permeability and superior efficacy over equimolar combinations of separate components, positioning it as a novel chemical tool for investigating neuroprotective mechanisms [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7